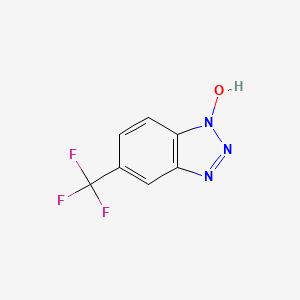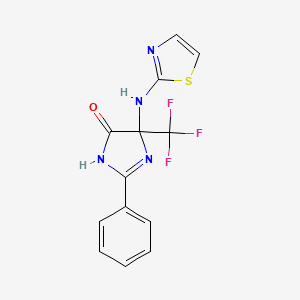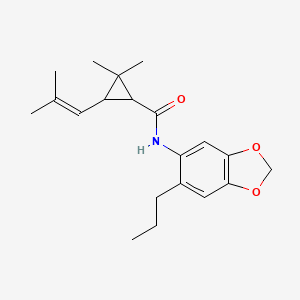![molecular formula C18H18F3N5O2S B11089699 N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide](/img/structure/B11089699.png)
N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethylidene}-3-methylbutanehydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE likely involves multiple steps, including the formation of the benzothiazole and pyrazole rings, followed by their coupling and subsequent functionalization. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of these rings.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and stringent quality control measures would be essential to produce the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions could target the pyrazole ring or the benzothiazole ring.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups onto the rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, it might be studied for its potential interactions with enzymes or receptors, given its complex structure.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like cancer or infectious diseases.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with proteins or nucleic acids, altering their function. The trifluoromethyl group, in particular, is known to enhance the binding affinity of molecules to their targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrazole Derivatives: Often studied for their anti-inflammatory and analgesic effects.
Trifluoromethyl Compounds: Widely used in medicinal chemistry for their metabolic stability and lipophilicity.
Uniqueness
The unique combination of these functional groups in N’-[(1Z)-1-[1-(13-BENZOTHIAZOL-2-YL)-5-HYDROXY-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ETHYLIDENE]-3-METHYLBUTANEHYDRAZIDE might confer unique biological activities or chemical reactivity, making it a compound of interest for further study.
Eigenschaften
Molekularformel |
C18H18F3N5O2S |
|---|---|
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
N-[(Z)-1-[2-(1,3-benzothiazol-2-yl)-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethylideneamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H18F3N5O2S/c1-9(2)8-13(27)24-23-10(3)14-15(18(19,20)21)25-26(16(14)28)17-22-11-6-4-5-7-12(11)29-17/h4-7,9,25H,8H2,1-3H3,(H,24,27)/b23-10- |
InChI-Schlüssel |
HNMBXDDWLPVPKA-RMORIDSASA-N |
Isomerische SMILES |
CC(C)CC(=O)N/N=C(/C)\C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Kanonische SMILES |
CC(C)CC(=O)NN=C(C)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propionic acid, 3-[1-(4-methoxyphenyl)-5-thiophen-2-yl-1H-pyrrol-2-yl]-](/img/structure/B11089633.png)
![N-Allyl-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11089640.png)
![Methyl 5-iodo-2-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B11089641.png)

![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(pyridin-3-ylmethyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B11089651.png)



![2-({6-Bromo-7-methyl-3H-imidazo[4,5-B]pyridin-2-YL}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11089696.png)
![3-(4-Chlorophenyl)-3-{[(4-chlorophenyl)acetyl]amino}propanoic acid](/img/structure/B11089697.png)
![N-[4-hydroxy-1-(4-methylphenyl)-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-3-phenylpropanamide](/img/structure/B11089701.png)
![Ethyl 2-{[3-ethoxy-1,1,1-trifluoro-3-oxo-2-(pentanoylamino)propan-2-yl]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11089702.png)
![2-(3H-imidazo[4,5-b]pyridin-2-ylsulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11089704.png)
